6-methyl-2-propan-2-yl-1H-benzimidazole

Description

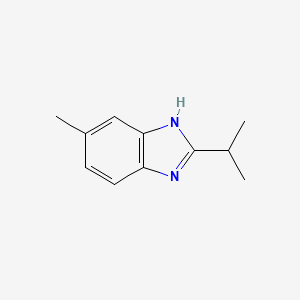

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)11-12-9-5-4-8(3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWLBRHMNCNWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262580 | |

| Record name | 6-Methyl-2-(1-methylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-90-5 | |

| Record name | 6-Methyl-2-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(1-methylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 2 Propan 2 Yl 1h Benzimidazole

Classical Heterocyclic Cyclization Approaches

The cornerstone of benzimidazole (B57391) synthesis lies in the cyclocondensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon electrophile. For the target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with a precursor that provides the isopropyl group at the 2-position.

Condensation Reactions Involving o-Phenylenediamine Derivatives and Appropriate Precursors

A primary and well-established method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. In the case of 6-methyl-2-propan-2-yl-1H-benzimidazole, the key starting materials are 4-methyl-1,2-phenylenediamine and isobutyric acid. adichemistry.com

The reaction proceeds by the initial acylation of one of the amino groups of the diamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring. This method is advantageous due to the ready availability of the starting materials.

| Reactant 1 | Reactant 2 | Key Reaction | Product |

|---|---|---|---|

| 4-Methyl-1,2-phenylenediamine | Isobutyric acid | Acid-catalyzed condensation and cyclization | This compound |

Optimization of Reaction Conditions: Role of Acidic Catalysis and Polyphosphoric Acid Media

The efficiency of the Phillips condensation is highly dependent on the reaction conditions, particularly the nature of the acid catalyst and the reaction medium. While mineral acids like hydrochloric acid can be used, polyphosphoric acid (PPA) is a particularly effective reagent for this transformation. nih.govacs.org PPA serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the benzimidazole ring. youtube.com

The mechanism in PPA involves the protonation of the carboxylic acid, which enhances its electrophilicity. This is followed by nucleophilic attack from the o-phenylenediamine, cyclization, and dehydration. youtube.com The use of PPA often allows for higher yields and cleaner reactions compared to other acidic media. Optimization of the reaction temperature and reaction time is crucial to maximize the yield and minimize the formation of by-products.

Strategies for Introducing Alkyl and Isopropyl Substituents

The synthesis of this compound requires the specific placement of a methyl group on the benzene (B151609) ring and an isopropyl group at the C-2 position of the imidazole ring. While the classical approach described above incorporates these substituents from the starting materials, other strategies can be employed to introduce them at different stages of the synthesis.

Regioselective Alkylation at Nitrogen (N-1) and Carbon (C-2, C-6) Positions

While the primary focus is on the synthesis of the 1H-benzimidazole, N-alkylation is a common subsequent reaction for modifying benzimidazole scaffolds. The regioselectivity of N-alkylation of unsymmetrical benzimidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.orgd-nb.info For a 6-methyl-2-isopropyl-1H-benzimidazole, alkylation would likely occur at the N-1 position.

Direct C-H functionalization at the C-2 position of a pre-formed 6-methyl-1H-benzimidazole could be a potential route to introduce the isopropyl group, although this is a more modern and less commonly employed method for this specific substitution pattern. nih.gov Similarly, functionalization of the benzene ring to introduce the methyl group at the C-6 position is possible but is generally less efficient than starting with the appropriately substituted o-phenylenediamine.

Application of Reductive Amination Protocols for 2-Substituted Derivatives

Reductive amination offers an alternative pathway for the synthesis of 2-substituted benzimidazoles. This method typically involves the reaction of an o-phenylenediamine with an aldehyde to form an intermediate, which is then cyclized under reductive conditions. For the synthesis of this compound, 4-methyl-1,2-phenylenediamine could be reacted with isobutyraldehyde (B47883). wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net

The initial reaction forms a Schiff base or a related intermediate, which then undergoes an intramolecular cyclization and reduction to yield the final benzimidazole product. Various reducing agents can be employed in this process.

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. These advanced protocols often focus on reducing reaction times, minimizing waste, and using less hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. preprints.orgjocpr.commdpi.comnih.gov The condensation of 4-methyl-1,2-phenylenediamine with isobutyric acid or isobutyraldehyde could potentially be accelerated under microwave irradiation, offering a greener alternative to conventional heating methods. dergipark.org.tr The use of microwave irradiation can enhance the rate of the cyclization and dehydration steps. preprints.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Variable | Often higher |

Flow chemistry is another advanced technique that offers significant advantages in terms of safety, scalability, and process control. omicsonline.orgacs.org The synthesis of benzimidazoles can be adapted to a continuous flow process, where the reactants are pumped through a heated reactor containing a catalyst. This approach allows for precise control over reaction parameters and can lead to higher yields and purity of the final product. omicsonline.org

Green chemistry principles also encourage the use of environmentally benign solvents and catalysts. Research in benzimidazole synthesis has explored the use of water as a solvent, as well as the application of solid-supported catalysts that can be easily recovered and reused. nih.gov These approaches aim to reduce the environmental impact of the synthesis of compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Core Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the benzimidazole core, allowing for the introduction of various substituents with high precision and efficiency. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of C-H activation and cross-coupling offer a viable synthetic route.

One potential strategy involves the C-H methylation of a pre-synthesized 2-propan-2-yl-1H-benzimidazole. This approach would utilize a palladium catalyst to selectively activate a C-H bond on the benzene ring, followed by coupling with a methylating agent. Research has demonstrated the feasibility of palladium-catalyzed ortho-C-H methylation of benzoic acids using di-tert-butyl peroxide as the methylating reagent, a process directed by a weakly coordinating carboxyl group. nih.gov A similar directive approach could be envisioned for the benzimidazole scaffold.

Another approach is the regioselective C-C bond formation via oxidative C-H activation of a 2-aryl-benzimidazole to couple with various iodobenzene (B50100) analogs, a strategy that has been shown to produce high yields. nih.gov While this specific example leads to biphenyl (B1667301) derivatives, the underlying principle of palladium-catalyzed C-H activation could be adapted for the introduction of a methyl group.

The mechanism for such reactions typically involves the coordination of the palladium catalyst to the benzimidazole substrate, followed by C-H bond activation to form a palladacycle intermediate. Subsequent reaction with a methyl source, such as a methyl halide or organometallic reagent, and reductive elimination would yield the desired 6-methylated product.

Table 1: Potential Palladium-Catalyzed Methylation Approach

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of 2-propan-2-yl-1H-benzimidazole | o-phenylenediamine, pivalic acid |

It is important to note that the regioselectivity of the methylation (position 6 vs. other positions) would be a critical factor to control in this synthetic strategy.

Exploration of Solvent-Free or Environmentally Benign Synthetic Routes

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methodologies. For the synthesis of benzimidazole derivatives, this has led to the exploration of solvent-free and catalyst-free conditions, as well as the use of greener solvents and catalysts.

A common and green approach to synthesizing 2-substituted benzimidazoles is the direct condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. In the case of this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with pivalaldehyde or pivalic acid.

Solvent-free methods, often assisted by microwave irradiation or ball milling, have proven effective for this type of condensation. For instance, the reaction of o-phenylenediamine with aldehydes can be carried out under solvent-free conditions, sometimes with the use of a solid support or a mild catalyst. lookchem.com Ball milling has also been successfully employed for the solvent-free synthesis of benzimidazoles from o-phenylenediamine and benzoic acid, offering high yields and short reaction times. mdpi.com

The use of water as a solvent is another green alternative. While the reactants may have limited solubility, the reaction can often proceed at elevated temperatures to afford the desired benzimidazole product. These methods align with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents.

Table 2: Comparison of Green Synthetic Approaches

| Method | Key Features | Potential Reagents |

|---|---|---|

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, often solvent-free. | 4-methyl-1,2-phenylenediamine, pivalaldehyde |

| Ball milling | Solvent-free, mechanical activation. | 4-methyl-1,2-phenylenediamine, pivalic acid |

These environmentally benign routes offer significant advantages in terms of reduced waste generation and improved safety profiles.

High-Yield Synthesis Techniques for Industrial Scale-Up

For the industrial production of this compound, particularly for applications in agrochemicals where large quantities are required, high-yield and cost-effective synthetic methods are paramount. nih.govagropages.com The benzimidazole core is a key structural motif in many agricultural fungicides. nih.govbiotech-asia.org

The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid at high temperatures, is a classical and often high-yielding method suitable for scale-up. The reaction of 4-methyl-1,2-phenylenediamine with pivalic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-boiling solvent conditions, would directly yield the target compound. While effective, the use of strong acids and high temperatures can present challenges in terms of reactor compatibility and work-up procedures on an industrial scale.

More recent developments have focused on catalytic methods that can be performed under milder conditions. For example, the condensation of o-phenylenediamines with aldehydes can be catalyzed by various reagents, leading to high yields of 2-substituted benzimidazoles. A simple and efficient method for the synthesis of benzimidazoles involves the cyclocondensation of o-phenylenediamine with aldehydes in the presence of a catalytic amount of tert-butyl nitrite (B80452) at room temperature, affording products in good to excellent yields. researchgate.net

Another approach for large-scale synthesis involves the dehydrogenative coupling of aromatic diamines and primary alcohols, which has been successfully catalyzed by a cobalt complex under mild conditions to give good to excellent yields of 2-substituted benzimidazoles. rsc.org Adapting this to use a suitable tert-butyl containing alcohol could provide a high-yield route to the target molecule.

Table 3: Industrial Scale-Up Considerations

| Synthetic Method | Advantages for Scale-Up | Potential Challenges |

|---|---|---|

| Phillips Condensation | High yields, readily available starting materials. | Harsh conditions (high temp., strong acid), work-up. |

| Catalytic Condensation | Milder conditions, potentially higher atom economy. | Catalyst cost and recovery, optimization of conditions. |

The choice of the optimal industrial synthesis route will depend on a careful evaluation of factors such as raw material cost, reaction efficiency, process safety, and waste disposal.

Structural Elucidation and Characterization Techniques for 6 Methyl 2 Propan 2 Yl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For 6-methyl-2-propan-2-yl-1H-benzimidazole, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the protons of the methyl group at the C6 position, and the protons of the isopropyl group at the C2 position. The presence of the methyl group at C6 desymmetrizes the benzene (B151609) ring, resulting in three unique aromatic proton signals (H-4, H-5, and H-7). The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Based on data from analogous structures such as 2-isopropylbenzimidazole and 5-methyl-2-phenyl-1H-benzimidazole, the expected chemical shifts and splitting patterns are detailed in the table below. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| ~12.3 | br s | - | N-H |

| ~7.40 | s | - | H-7 |

| ~7.35 | d | ~8.2 | H-4 |

| ~6.95 | d | ~8.2 | H-5 |

| ~3.15 | sept | ~6.9 | CH (isopropyl) |

| ~2.40 | s | - | CH₃ (at C6) |

| ~1.35 | d | ~6.9 | 2 x CH₃ (isopropyl) |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'sept' denotes septet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to the eight unique carbons of the substituted benzimidazole core and the two distinct carbons of the isopropyl group (methine and methyl). The chemical shifts are influenced by the nature of the substituents; for instance, C2, being part of the imidazole ring and attached to two nitrogen atoms, appears significantly downfield.

The predicted assignments, informed by spectral data of 2-isopropylbenzimidazole and other methylated benzimidazoles, are summarized in the following table. rsc.orgrsc.orgbeilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~160.0 | C2 |

| ~142.0 | C7a |

| ~134.0 | C3a |

| ~131.0 | C6 |

| ~123.0 | C5 |

| ~114.5 | C4 |

| ~114.0 | C7 |

| ~28.5 | CH (isopropyl) |

| ~21.8 | 2 x CH₃ (isopropyl) |

| ~21.5 | CH₃ (at C6) |

*Note: The assignments for the quaternary carbons (C3a, C7a) and the protonated aromatic carbons (C4, C7) are tentative and require 2D NMR for definitive confirmation. Due to tautomerism, the observed shifts for C4/C7 and C3a/C7a can be averaged depending on the solvent and temperature.

Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a crucial cross-peak between the isopropyl methine (CH) proton (~3.15 ppm) and the isopropyl methyl (CH₃) protons (~1.35 ppm), confirming the isopropyl moiety. It would also show a correlation between the adjacent aromatic protons H-4 and H-5, verifying their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-C,H coupling). It provides unambiguous confirmation for all protonated carbons. For example, it would show correlations between the signals at ~7.40 ppm and the C7 carbon, ~7.35 ppm and the C4 carbon, ~6.95 ppm and the C5 carbon, ~3.15 ppm and the isopropyl CH carbon, ~2.40 ppm and the C6-methyl carbon, and ~1.35 ppm and the isopropyl CH₃ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for identifying the connectivity across two or three bonds (²J-C,H and ³J-C,H couplings) and is the primary method for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations include:

The isopropyl methine proton (~3.15 ppm) would show a strong correlation to the C2 carbon (~160.0 ppm), confirming the attachment of the isopropyl group at the C2 position.

The protons of the C6-methyl group (~2.40 ppm) would show correlations to C5, C6, and C7, definitively placing the methyl group at the C6 position.

The aromatic proton H-7 (~7.40 ppm) would show correlations to the quaternary carbons C3a and C7a, as well as to C5 and C6, helping to distinguish C3a from C7a.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing characteristic signatures for the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The N-H bond of the imidazole ring gives rise to a broad absorption band, while distinct bands appear for the aromatic and aliphatic C-H bonds. The vibrations of the fused ring system produce a complex pattern in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3000 (broad) | N-H stretching | Imidazole N-H |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2970 - 2870 | C-H stretching | Aliphatic C-H (isopropyl, methyl) |

| ~1625 | C=N stretching | Imidazole C=N |

| 1600 - 1450 | C=C stretching | Aromatic ring skeletal vibrations |

| ~1460 and ~1370 | C-H bending | Aliphatic C-H (isopropyl, methyl) |

| 900 - 675 | C-H bending (out-of-plane) | Aromatic C-H |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural information based on its fragmentation patterns.

For this compound (C₁₁H₁₄N₂), the calculated molecular weight is approximately 174.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 174.

The fragmentation pattern is highly informative. A prominent fragmentation pathway for compounds containing an isopropyl group is the loss of a methyl radical (•CH₃, mass = 15) to form a stable secondary cation. Therefore, a significant peak at [M-15]⁺, corresponding to m/z = 159, is anticipated. This fragment represents the most stable cation that can be formed by simple cleavage and is often the base peak in the spectrum. Further fragmentation of the benzimidazole ring can also occur, but the [M-15]⁺ peak is a key diagnostic feature for the 2-isopropyl substituent.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Molecular Ion Verification

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful analytical technique for the precise determination of molecular weights, which is essential for verifying the elemental composition of a compound. ekb.eg In the analysis of this compound, HRESI is employed as a soft ionization method that typically imparts a proton to the analyte molecule, forming a protonated molecular ion, [M+H]⁺. researchgate.net This process minimizes fragmentation, allowing for unambiguous identification of the molecular ion peak. researchgate.net

The high-resolution capability of the mass spectrometer enables the measurement of the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, the experimentally determined m/z value of the [M+H]⁺ ion would be compared against the theoretically calculated value to confirm its molecular formula, C₁₁H₁₄N₂.

Table 1: Theoretical HRESI-MS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₄N₂ | 174.1157 |

| Protonated Ion [M+H]⁺ | C₁₁H₁₅N₂⁺ | 175.1235 |

Note: Calculations are based on the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's structure. researchgate.net

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) analysis provides an unambiguous determination of the solid-state molecular structure of this compound. By irradiating a suitable single crystal with X-rays, a diffraction pattern is generated, which is then mathematically decoded to build a three-dimensional model of the electron density within the crystal's unit cell. mdpi.commdpi.com

This model reveals the precise spatial coordinates of each atom, allowing for the calculation of specific geometric parameters. The benzimidazole core is expected to be nearly planar, a characteristic feature of this heterocyclic system. researchgate.netsemanticscholar.org The analysis would confirm the connectivity of the methyl group at the 6-position of the benzene ring and the propan-2-yl (tert-butyl) group at the 2-position of the imidazole ring.

Table 2: Typical Bond Lengths and Angles for Benzimidazole Derivatives

| Parameter | Description | Typical Value |

|---|---|---|

| N1–C2 | Imidazole Ring Bond | ~1.38 Å |

| C2–N3 | Imidazole Ring Bond | ~1.37 Å |

| N1–C7a | Benzene-Imidazole Fusion | ~1.39 Å |

| ∠N1–C2–N3 | Imidazole Ring Angle | ~114° |

| ∠C2–N1–C7a | Imidazole Ring Angle | ~106° |

Note: These are representative values from published crystal structures of related benzimidazole compounds and serve as expected ranges for this compound. semanticscholar.orgnih.gov

Analysis of Intermolecular Hydrogen-Bonding Patterns and Crystal Packing

In the solid state, molecules of this compound are organized in a specific, repeating pattern known as the crystal lattice. The primary intermolecular force governing this arrangement is hydrogen bonding. Specifically, the N-H group of the imidazole ring acts as a hydrogen-bond donor, while the lone pair on the pyridine-type nitrogen atom of an adjacent molecule serves as the acceptor. nih.govresearchgate.net

Table 3: Representative Hydrogen Bond Parameters in Benzimidazole Crystals

| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | ∠D-H···A Angle (°) |

|---|---|---|---|---|

| N-H | N | Intermolecular N-H···N | 2.8 - 3.0 | 160 - 180 |

Note: Data are generalized from studies on various crystalline benzimidazole derivatives. mdpi.comnih.gov

Methodologies for Resolving Crystallographic Disorder, Particularly in Alkyl Moieties

To accurately model this, crystallographers employ specialized refinement techniques. The disordered group is modeled as a combination of two or more distinct conformations. The site occupancy factor for each component is refined, with the sum constrained to equal one. This approach effectively splits the disordered atoms over multiple positions, each with a fractional occupancy, leading to a more accurate and stable structural model. nih.gov For a propan-2-yl group, this disorder often manifests as a rotation around the C-C bond connecting it to the benzimidazole ring.

Computational and Theoretical Investigations of 6 Methyl 2 Propan 2 Yl 1h Benzimidazole

Quantum Chemical Computations

Quantum chemical computations are essential for exploring the fundamental aspects of a molecule's structure and reactivity. These calculations provide data on geometry, electronic distribution, and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the ground-state geometry of molecules like 6-methyl-2-propan-2-yl-1H-benzimidazole. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.

For benzimidazole (B57391) derivatives, calculations are commonly performed using the Gaussian suite of programs. nih.govmdpi.com A popular and effective approach combines Becke's three-parameter hybrid functional (B3) for exchange with the Lee-Yang-Parr (LYP) correlation functional, known as the B3LYP method. nih.govdergipark.org.tr This is often paired with a comprehensive basis set, such as 6-311G(d,p) or 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.netresearchgate.net

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's three-dimensional shape. nih.gov For this compound, these calculations would confirm the planarity of the benzimidazole ring system and determine the spatial orientation of the methyl and propan-2-yl substituents. This optimized structure is the foundation for all further electronic property calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it can be more easily polarized and undergo electronic transitions. wuxiapptec.com

For benzimidazole derivatives, the HOMO is typically distributed over the fused benzene (B151609) and imidazole (B134444) rings, indicating that this region is prone to electrophilic attack. The LUMO is also generally located across this aromatic system. In a study on a similar compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the calculated HOMO-LUMO energy gap was 4.9266 eV, reflecting significant stability. nih.gov The energy of these orbitals is fundamental for calculating the global reactivity descriptors discussed in the following section.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.817 | Electron-donating ability; susceptibility to electrophilic attack |

| LUMO | -0.890 | Electron-accepting ability; susceptibility to nucleophilic attack |

| Energy Gap (ΔE) | 4.927 | Indicator of chemical reactivity and kinetic stability |

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a framework for understanding its stability and reactivity. orientjchem.org

The key descriptors are calculated as follows, using ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO):

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A higher value indicates a "harder," less reactive molecule. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A higher value signifies a "softer," more reactive molecule.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η). This index helps to classify molecules as strong or weak electrophiles. orientjchem.org

These parameters collectively provide a detailed profile of the molecule's reactivity. For example, a high chemical hardness and low electrophilicity index would suggest that this compound is a stable compound with low reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or charge transfer |

| Chemical Softness (S) | 1 / η | Measure of reactivity; inverse of hardness |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govrsc.org The MESP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: These areas indicate negative electrostatic potential, rich in electrons. They are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. researchgate.netresearchgate.net

Blue Regions: These areas represent positive electrostatic potential, which is electron-deficient. They are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.gov

Green Regions: These areas correspond to neutral or zero potential.

For this compound, the MESP analysis would likely show strong negative potential (red) around the nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen (N3), identifying it as the primary site for protonation and electrophilic interactions. publish.csiro.au Conversely, positive potential (blue) would be expected around the N-H proton, making it a potential hydrogen-bond donor site.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.gov It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule due to intramolecular charge transfer (ICT). researchgate.netbohrium.com In aromatic systems like benzimidazole, key interactions often involve the delocalization of π-electrons from filled π orbitals to empty π* orbitals within the ring system (π → π* transitions). These interactions are crucial for the molecule's stability and electronic properties. NBO analysis can also reveal hyperconjugative effects from the methyl and propan-2-yl substituents, showing how they donate electron density to the benzimidazole core. For benzimidazole itself, studies have revealed the critical role of such interactions in stabilizing the molecular structure. nih.govresearchgate.net

Molecular Modeling and Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijpsr.com This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

Benzimidazole derivatives are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes. rsc.orgsemanticscholar.org Molecular docking simulations of this compound can be performed to predict its binding affinity and interaction mode with various biological targets.

The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand (the optimized structure of this compound from DFT calculations) and the receptor for docking.

Using docking software (e.g., AutoDock, Glide) to place the ligand into the active site of the receptor in multiple conformations. nih.govaip.org

Scoring the different poses based on binding energy (e.g., in kcal/mol) to identify the most stable complex. A lower binding energy indicates a stronger, more favorable interaction. ukm.my

Docking studies on similar benzimidazole compounds have revealed key interactions, such as hydrogen bonds between the N-H group of the imidazole ring and amino acid residues (e.g., serine, threonine), and hydrophobic interactions involving the benzene ring and alkyl substituents with nonpolar residues in the active site. rsc.orgukm.my Such simulations could identify this compound as a potential inhibitor for targets like cyclooxygenase (COX), epidermal growth factor receptor (EGFR), or various microbial enzymes. rsc.orgukm.my

Computational Prediction of Binding Modes and Interactions with Receptor Binding Pockets

Computational docking simulations are pivotal in predicting how this compound interacts with biological targets at a molecular level. nih.gov This method computationally places the molecule, referred to as a ligand, into the binding site of a protein receptor to determine its preferred orientation and binding affinity. nih.govnih.gov For benzimidazole derivatives, docking studies have been instrumental in elucidating their mechanism of action against various enzymes and receptors. nih.govmdpi.com

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Using algorithms within software like AutoDock, the ligand's conformational flexibility is explored within the defined binding pocket of the receptor. nih.govbiointerfaceresearch.com The program then calculates a binding energy score for each pose, with lower energy values typically indicating a more favorable and stable interaction. nih.govresearchgate.net

Analysis of the top-ranked poses reveals specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for biological activity and typically include:

Hydrogen Bonds: The nitrogen atoms of the benzimidazole core can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, forming connections with polar amino acid residues in the binding site.

Hydrophobic Interactions: The methyl group on the benzene ring and the bulky propan-2-yl group at the 2-position are expected to form significant hydrophobic and van der Waals interactions with nonpolar residues such as tyrosine, phenylalanine, and leucine. nih.gov

Pi-Stacking: The aromatic benzimidazole ring system can engage in π-π stacking or T-shaped stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a rational basis for the compound's biological activity and can guide the design of more potent derivatives. nih.gov

Table 1: Illustrative Docking Results for a Benzimidazole Derivative with a Generic Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |

| Interacting Residues (Hydrogen Bonds) | LYS-101, ASP-167 | Key polar contacts stabilizing the complex. |

| Interacting Residues (Hydrophobic) | TYR-181, PHE-227, LEU-234 | Nonpolar interactions contributing to binding affinity. |

| Interacting Residues (Pi-Stacking) | PHE-227 | Aromatic ring interaction enhancing stability. |

Conformational Landscape Analysis and Assessment of Structural Stability

The biological activity of this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. researchgate.net For this molecule, the most significant conformational freedom arises from the rotation of the propan-2-yl group relative to the benzimidazole core, defined by the torsion angle between the ring and the substituent.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the molecule as a function of this torsion angle. researchgate.netnih.gov By systematically rotating the bond and calculating the corresponding energy at each step, a profile of the conformational landscape is generated. This allows for the identification of low-energy, stable conformers and the higher-energy transition states that separate them. researchgate.net

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Key Torsion Angle (°) | Relative Gibbs Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|

| A (Staggered) | 60 | 0.00 | Most Stable |

| B (Eclipsed) | 0 | 12.5 | Transition State |

| C (Staggered) | 180 | 1.2 | Stable |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Development of Predictive Models to Correlate Molecular Descriptors with Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound and its analogs, QSAR models can be developed to predict biological endpoints, such as the half-maximal inhibitory concentration (IC50), without the need for empirical testing. biointerfaceresearch.com

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a set of structurally related benzimidazoles with known biological activities. researchgate.net These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties. nih.gov Using statistical techniques like Multiple Linear Regression (MLR), a predictive model is constructed that takes the form of an equation relating the most relevant descriptors to the observed activity. nih.govbiointerfaceresearch.com

The goal is to create a statistically robust model with high predictive power. nih.govnih.gov The validity of the model is assessed using statistical parameters such as the correlation coefficient (R²) and through internal and external validation techniques, like the leave-one-out cross-validation method. mdpi.combiointerfaceresearch.com A successful QSAR model can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and provide insights into the structural features that govern biological activity. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Benzimidazole Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, polarity. |

| Steric | Molar Volume, Molecular Weight (MW) | Size and shape of the molecule. |

| Physicochemical | LogP, Hydration Energy | Lipophilicity and solubility. |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity. |

Exploration of Electronic and Steric Parameter Contributions to Biological Activity

Once a QSAR model is established, it can be used to understand how specific molecular properties influence biological activity. For this compound, the key parameters are often electronic and steric in nature, stemming from its distinct substituents. nih.gov

Electronic Parameters: These descriptors relate to the electron distribution within the molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical, as they relate to the molecule's ability to donate or accept electrons in interactions with a biological target. nih.gov The electrostatic potential map reveals regions of negative and positive charge on the molecular surface, indicating sites prone to electrostatic or hydrogen bonding interactions. nih.gov The methyl group at position 6 is a weak electron-donating group, which can subtly modulate the electron density of the benzimidazole ring system and influence its binding properties.

Steric Parameters: These relate to the size and shape of the molecule. The propan-2-yl group at the 2-position is sterically bulky. Its size (molar volume) and shape can be critical for fitting into a specific receptor pocket. nih.gov QSAR studies on similar heterocyclic compounds have shown that parameters like molecular weight and the number of specific atom types can significantly contribute to the predictive power of a model, highlighting the importance of steric bulk and composition for activity. nih.govnih.gov The interplay between these electronic and steric factors is crucial; for instance, a bulky group might be required for optimal hydrophobic interactions, but if it is too large, it could cause a steric clash that prevents proper binding.

Tautomerism Studies and Energetic Profiles

Benzimidazole compounds can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, two principal prototropic tautomers are possible: this compound and 5-methyl-2-propan-2-yl-1H-benzimidazole. While these are distinct chemical entities, they can interconvert, and understanding their relative stability is crucial as they may exhibit different biological activities and binding affinities. researchgate.net

Quantum chemical calculations are the primary tool for investigating the energetic profiles of these tautomers. researchgate.net By performing full geometry optimization and frequency calculations using methods like DFT, the total electronic energy and Gibbs free energy of each tautomer can be determined. researchgate.net The tautomer with the lower energy is predicted to be the more stable and therefore the more abundant species at equilibrium. researchgate.net

Computational studies on substituted benzimidazoles have consistently shown that the 1H-tautomers are significantly more stable than their corresponding high-energy 2H-tautomers. researchgate.net For the two 1H-tautomers of this compound, the energy difference is expected to be small, but the position of the methyl group can subtly influence the electron distribution and thus the relative stability. Experimental techniques such as NMR spectroscopy can sometimes detect tautomeric exchange in solution, while X-ray crystallography typically reveals the presence of a single, most stable tautomer in the solid state. mdpi.com

Table 4: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Electronic Energy (kJ/mol) | Predicted Abundance |

|---|---|---|

| This compound | 0.00 | Major |

| 5-methyl-2-propan-2-yl-1H-benzimidazole | ~0.5 - 1.5 | Minor |

Note: Values are illustrative based on typical calculations for substituted benzimidazoles.

Structure Activity Relationships Sar of 6 Methyl 2 Propan 2 Yl 1h Benzimidazole and Analogues

Impact of Benzimidazole (B57391) Core Substitution on Biological Engagement

Substitutions on the benzimidazole nucleus, particularly at the N-1, C-2, C-5, and C-6 positions, have a profound impact on the molecule's physicochemical properties and its interaction with biological targets. nih.gov These modifications can alter factors such as lipophilicity, electronic distribution, molecular conformation, and hydrogen bonding capacity, which are all critical determinants of pharmacological activity.

The benzene (B151609) portion of the benzimidazole ring offers key positions for substitution, with the C-5 and C-6 positions being particularly influential on biological activity. nih.govnih.gov The presence of a methyl group at the C-6 position, as in 6-methyl-2-propan-2-yl-1H-benzimidazole, introduces specific electronic and steric features.

The methyl group is an electron-donating group, which can increase the electron density of the aromatic ring system. This alteration in electronic character can modulate the binding affinity of the molecule to its target protein. Studies have shown that the presence of electron-donating methyl groups on the benzene ring can generally increase antibacterial activity. biointerfaceresearch.com For instance, the compound 5,6-dimethyl-2-phenylethylbenzo[d]imidazole has demonstrated significant tuberculostatic activity. nih.gov The position of the methyl group is critical; for example, moving a substituent from the 5-position to the 6-position can lead to significant changes in activity, highlighting the specific interactions that occur within the binding pocket of the target enzyme or receptor.

| Compound | Substitution Pattern | Observed Biological Activity/Significance | Reference |

|---|---|---|---|

| Benzimidazole | Unsubstituted | Core scaffold with broad-spectrum biological activities. | rsc.org |

| 5,6-dimethyl-1H-benzimidazole | Methyl groups at C-5 and C-6 | Forms a key structural component of Vitamin B12, indicating its fundamental biological importance. | nih.gov |

| (E)-5,6-dimethyl-2-styryl-1H-benzo[d]imidazole | Methyl groups at C-5 and C-6 | Exhibits significant tuberculostatic activity, superior to standard drugs like Isoniazid in some assays. | nih.gov |

| Benzimidazole derivatives with morpholine (B109124) and piperazine (B1678402) rings at C-6 | Functionalized rings at C-6 | Showed high activity in certain biological assays, emphasizing the importance of substitution at this position. | rsc.org |

The C-2 position of the benzimidazole ring is a primary site for substitution and plays a crucial role in defining the molecule's biological profile. acs.orgnih.gov The attachment of a propan-2-yl (isopropyl) group at this position introduces significant steric bulk and conformational considerations.

The isopropyl group is larger than a methyl or ethyl group and its branched nature can impose steric hindrance, which can be either beneficial or detrimental to biological activity. unina.it This steric bulk can enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. Conversely, it might also hinder optimal interaction with the desired target. The conformation of the isopropyl group, defined by the rotation around the C2-C(isopropyl) bond, can influence how the molecule presents itself to the binding site. researchgate.netresearchgate.net The molecule may adopt a preferred conformation to minimize steric clashes, and this lowest-energy state dictates the shape complementarity with the receptor. unina.itbeilstein-journals.org The non-planar nature of the isopropyl group can disrupt π-π stacking interactions that are often important for the binding of planar heterocyclic molecules.

| C-2 Substituent | General SAR Observations | Potential Impact | Reference |

|---|---|---|---|

| -H (Hydrogen) | Often serves as a baseline for activity. | Minimal steric hindrance. | nih.gov |

| -CH₃ (Methyl) | Small, lipophilic group that can probe small hydrophobic pockets. | Generally well-tolerated and can enhance activity. | whiterose.ac.uk |

| -CH(CH₃)₂ (Isopropyl) | Introduces significant steric bulk compared to smaller alkyl groups. | Can enhance selectivity; conformation affects binding. May cause steric clash. | unina.it |

| -Cyclohexyl | Bulky, non-planar group. | In some series, 2-cyclohexylamino substitution showed potent anti-inflammatory activity, indicating tolerance for bulk. | nih.gov |

| -Aryl (e.g., Phenyl) | Large, planar group capable of π-π stacking. | Often leads to potent activity through additional binding interactions. | acs.org |

The imino proton at the N-1 position of the benzimidazole ring is acidic and can be readily substituted, most commonly with alkyl groups. nih.gov N-1 alkylation is a key strategy for modulating the pharmacological properties of benzimidazole derivatives and can positively influence their therapeutic efficacy. acs.orgnih.gov

| N-1 Substituent | Compound Series | Effect on Potency | Reference |

|---|---|---|---|

| -H (Unsubstituted) | 2-(substituted phenyl)-1H-benzimidazoles | Generally less active toward MDA-MB-231 cancer cell line compared to N-alkylated analogues. | nih.gov |

| -CH₃ (Methyl) | 2-(2-(trifluoromethyl)phenyl)-1H-benzimidazoles | Compound 3a (N-methyl) showed better antifungal activity than its N-unsubstituted precursor. | nih.gov |

| -C₂H₅ to -C₇H₁₅ (Ethyl to Heptyl) | 2-(substituted phenyl)-1H-benzimidazoles | N-substitution with straight-chain alkyl groups provided better antiproliferative activity than unsubstituted precursors. | nih.gov |

| -Heptyl | 3,3'-(1,3-phenylene(methylene)(1-alkyl-benzimidazolium) salts | The derivative bearing the heptyl group displayed the best zone of inhibition against S. aureus and MRSA. | acs.org |

Modulation of Activity through Strategic Functional Group Modifications

Building upon the foundational SAR of the substituted benzimidazole core, further modulation of biological activity can be achieved through strategic modifications of the existing functional groups or more profound alterations to the heterocyclic system itself.

The methyl group at C-6 and the isopropyl group at C-2 in the parent compound serve as starting points for further optimization. Varying these side chains can fine-tune the molecule's interaction with its biological target.

C-2 Position: The isopropyl group can be replaced with a variety of other functionalities to explore the steric and electronic requirements of the binding site.

Other Alkyl/Cycloalkyl Groups: Replacing the isopropyl group with smaller (ethyl) or larger, more rigid groups (cyclohexyl, adamantyl) can probe the size limits of the hydrophobic pocket. nih.gov

Aryl/Heteroaryl Groups: Introduction of aromatic rings (phenyl, pyridyl) at C-2 can introduce potential for π-stacking interactions, hydrogen bonding (if heteroatoms are present), and can extend the molecule into different regions of the binding site. nih.gov

Functionalized Chains: Incorporating polar groups (e.g., ethers, amines) into the C-2 side chain can improve solubility and provide additional hydrogen bonding opportunities.

C-6 Position: The methyl group at C-6 can be swapped for other substituents to alter the electronic properties of the benzimidazole ring.

Halogens (F, Cl, Br): These groups can modulate lipophilicity and electronic character, and can participate in halogen bonding. Trifluoromethyl (-CF₃) groups, in particular, are strongly electron-withdrawing and can significantly enhance activity in some cases. ijpcbs.com

Nitro (-NO₂): A strong electron-withdrawing group that can act as a hydrogen bond acceptor. 5,6-dinitro derivatives have been reported to possess antibacterial activity. ijpcbs.com

Amine/Amide Groups: These can serve as hydrogen bond donors and acceptors, significantly increasing polarity and offering points for further derivatization.

A more advanced strategy for modifying the this compound scaffold involves fusing additional rings to the core structure. This approach dramatically alters the size, shape, and electronic properties of the molecule, often leading to compounds with entirely new biological activities. nih.gov

Pyrimido[1,2-a]benzimidazoles: Fusing a pyrimidine (B1678525) ring across the N-1 and C-2 positions results in a rigid, planar, and more extensive aromatic system. These compounds have been investigated as corticotropin-releasing factor-1 (CRF-1) receptor antagonists. nih.gov

Pyrrolo[1,2-a]benzimidazoles: The fusion of a pyrrole (B145914) ring creates potent inhibitors of cyclin-dependent kinases (CDK4/6). nih.gov

Imidazobenzodiazepines: These fused systems have been explored as poly(ADP-ribose) polymerase (PARP-1) inhibitors. nih.gov

Furthermore, replacing one of the nitrogen atoms in the imidazole (B134444) ring or a carbon atom in the benzene ring with another heteroatom (such as sulfur or oxygen) can lead to related heterocyclic systems like benzothiazoles or benzoxazoles. These bioisosteric replacements alter the electronic distribution and hydrogen-bonding capabilities of the core, providing another avenue for SAR exploration and the development of novel therapeutic agents. rsc.orgnih.gov

| Fused Ring System | Parent Scaffold | Biological Target/Activity | Reference |

|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole | Benzimidazole | Corticotropin releasing factor-1 (CRF-1) receptor antagonists. | nih.gov |

| Pyrrolo[1,2-a]benzimidazole | Benzimidazole | Cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. | nih.gov |

| Imidazobenzodiazepine | Benzimidazole | Poly(ADP-ribose) polymerase (PARP-1) inhibitors. | nih.gov |

| Imidazoquinoxalinone | Benzimidazole | Analogues of the marine natural product wakayin, a topoisomerase I inhibitor. | nih.gov |

Stereochemical Influences on Structure-Activity Relationships

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can play a pivotal role in the biological activity of benzimidazole derivatives. The specific orientation of substituents can influence how a compound interacts with its biological target, leading to significant differences in efficacy and potency between stereoisomers. While direct research on the stereochemical influences of this compound is not extensively documented in publicly available literature, the broader class of benzimidazole analogues provides compelling evidence of the importance of stereoisomerism in their structure-activity relationships (SAR).

A notable illustration of stereochemical influence is observed in the case of atropisomeric 1-phenylbenzimidazoles. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In a study on their anticancer effects, the separated atropisomers of certain 1-phenylbenzimidazole derivatives exhibited differential cytotoxicity against various cancer cell lines. The (+)-atropisomers, in several instances, demonstrated a more potent effect compared to their corresponding racemates. rsc.org This suggests that the specific spatial arrangement of the phenyl ring relative to the benzimidazole core is a critical determinant of their biological activity. rsc.org

The following table details the cytotoxic activity (IC₅₀ in µM) of racemic and individual atropisomers of two 1-phenylbenzimidazole derivatives against the HeLa (human cervical cancer) and G-361 (human malignant melanoma) cell lines.

Table 1: Cytotoxicity of Atropisomeric 1-Phenylbenzimidazoles

| Compound | Stereoisomer | HeLa (IC₅₀ µM) | G-361 (IC₅₀ µM) |

|---|---|---|---|

| 5l | Racemate | 9.3 | 9.8 |

| (+)-atropisomer | >30 | >30 | |

| (-)-atropisomer | 9.3 | 10.3 | |

| 5n | Racemate | 3.2 | 4.4 |

| (+)-atropisomer | 3.1 | 3.9 | |

| (-)-atropisomer | 10.4 | 11.1 |

Data sourced from a study on atropisomeric 1-phenylbenzimidazoles affecting microtubule organization. rsc.org

Another significant example of stereochemical influence is found in the anthelmintic drug albendazole (B1665689) and its active metabolite, albendazole sulfoxide (B87167). Albendazole sulfoxide is a chiral molecule, existing as (+)-(R) and (−)-(S) enantiomers. Research has demonstrated that these enantiomers possess different levels of antiparasitic activity. nih.govnih.gov

Specifically, in vitro studies on Taenia solium cysts, the causative agent of neurocysticercosis, have revealed that the (+)-(R)-enantiomer of albendazole sulfoxide is significantly more active than the (−)-(S)-enantiomer. nih.govnih.gov This difference in activity is evident in the suppression of alkaline phosphatase (AP) secretion and the inhibition of parasite antigen release, both of which are markers of parasite viability. nih.gov The superior activity of the (+)-(R) enantiomer suggests that it is the primary active component responsible for the anthelmintic effect of the racemic mixture. nih.govnih.gov

The table below presents the differential effects of the albendazole sulfoxide enantiomers on the inhibition of alkaline phosphatase release from Taenia solium cysts after 48 hours of incubation.

Table 2: Inhibition of Alkaline Phosphatase Release by Albendazole Sulfoxide Enantiomers

| Compound | Concentration (ng/mL) | Mean % Inhibition of AP Release |

|---|---|---|

| (+)-(R)-ABZSO | 10 | 25 |

| 50 | 45 | |

| 100 | 60 | |

| 250 | 75 | |

| 500 | 85 | |

| (−)-(S)-ABZSO | 10 | 10 |

| 50 | 20 | |

| 100 | 30 | |

| 250 | 40 | |

| 500 | 50 |

Data adapted from an in vitro analysis of albendazole sulfoxide enantiomers against Taenia solium. nih.gov

These examples underscore the critical role that stereochemistry plays in the SAR of benzimidazole analogues. The distinct pharmacological profiles of different stereoisomers highlight the necessity of considering the three-dimensional structure of these compounds in the design and development of new therapeutic agents. Although specific data for this compound is not available, the principles demonstrated by its analogues strongly suggest that the introduction of chiral centers or elements of axial chirality could have a profound impact on its biological activity.

Mechanistic Investigations into the Biological Activities of 6 Methyl 2 Propan 2 Yl 1h Benzimidazole

Mechanisms of Antimicrobial Action

Benzimidazole (B57391) derivatives interfere with microbial processes through various mechanisms, ranging from disrupting cell-to-cell communication to inhibiting essential enzymatic pathways.

Inhibition of Bacterial Quorum Sensing Signaling Pathways (e.g., PqsR Receptor Antagonism in Pseudomonas aeruginosa)

Quorum sensing (QS) is a system of intercellular communication that bacteria use to coordinate gene expression based on population density. psu.edumdpi.com In the opportunistic pathogen Pseudomonas aeruginosa, the pqs system is a crucial QS circuit that regulates virulence and biofilm formation. psu.edumdpi.comnih.gov This system is controlled by the transcriptional regulator PqsR (also known as MvfR). nih.govnih.gov

Benzimidazole-based compounds have been identified as potent antagonists of the PqsR receptor. nih.gov These antagonists function by binding to the ligand-binding domain of PqsR, preventing the native signaling molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), from activating the receptor. nih.govfrontiersin.org This inhibition disrupts the entire PqsR-dependent signaling cascade, leading to a significant reduction in the expression of virulence genes. nih.govnih.gov The interference with the pqs system represents a promising anti-virulence strategy, aiming to disarm the pathogen without exerting direct bactericidal pressure, which may slow the development of resistance. nih.gov

Attenuation of Microbial Virulence Factor Production and Biofilm Formation in Experimental Models

A direct consequence of inhibiting the PqsR-mediated quorum sensing pathway is the decreased production of numerous virulence factors in P. aeruginosa. nih.govnih.gov For instance, the production of pyocyanin (B1662382), a redox-active toxin that contributes to the pathogen's persistence in infections, is positively regulated by PqsR and is significantly inhibited by PqsR antagonists. nih.govnih.gov

Furthermore, these compounds effectively inhibit the formation of biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune responses. nih.govresearchgate.net By disrupting the QS system that coordinates biofilm maturation, benzimidazole derivatives can prevent bacteria from establishing these resilient structures. nih.govnih.gov Studies have shown that certain benzimidazoles can inhibit biofilm formation in a broad spectrum of both Gram-negative and Gram-positive bacteria, including P. aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), on various surfaces. nih.govresearchgate.netnih.gov

| Activity | Target Organism | Mechanism/Effect | Reference |

|---|---|---|---|

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Antagonism of the PqsR (MvfR) receptor, inhibiting the pqs signaling pathway. | nih.govnih.govnih.gov |

| Virulence Factor Reduction | Pseudomonas aeruginosa | Decreased production of pyocyanin and other PqsR-regulated toxins. | nih.govnih.gov |

| Anti-Biofilm Formation | P. aeruginosa, MRSA, Vibrio cholerae | Inhibition of biofilm development on various surfaces under static and flow conditions. | nih.govresearchgate.net |

Molecular Targets and Inhibition Pathways in Antifungal and Anthelmintic Activities

The utility of benzimidazoles extends to antifungal and anthelmintic applications, where they act on distinct molecular targets. In the context of anthelmintic action, the primary mechanism involves the disruption of microtubule structures. researchgate.net Benzimidazoles, such as thiabendazole (B1682256), selectively bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. researchgate.net This disruption of the cytoskeleton is catastrophic for the cell, impairing essential functions like glucose uptake and leading to cell death. researchgate.netnih.gov

In fungi, benzimidazole derivatives can inhibit key enzymes. One significant target is 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. acs.org Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function. Other potential antifungal targets include enzymes within the amino acid biosynthesis pathways, which are essential for fungal growth and survival. researchgate.net

Mechanisms of Antiproliferative and Anticancer Action

In addition to their antimicrobial properties, benzimidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines, operating through mechanisms that disrupt core cellular processes like DNA replication and cell division.

Interference with DNA Replication and Topoisomerase Activity

Several benzimidazole derivatives function as inhibitors of DNA topoisomerases. nih.govlookchem.com These enzymes are critical for managing the topological state of DNA during replication, transcription, and recombination. nih.gov By inhibiting topoisomerase I, these compounds prevent the enzyme from resealing the single-strand breaks it creates, leading to the accumulation of DNA damage and ultimately triggering cell death. nih.govnih.gov Some benzimidazole analogues have been shown to be selective inhibitors of both human and bacterial DNA topoisomerase I, highlighting their potential for broad applications. nih.gov

Advanced Research Methodologies and Experimental Design Considerations

Rigorous Experimental Design for Reproducible Biological Studies

To ensure the reliability and reproducibility of biological data for a compound like 6-methyl-2-propan-2-yl-1H-benzimidazole, a rigorous experimental design is paramount. This involves the careful development of standardized assays and robust data analysis methods.

Development of Standardized In Vitro and Ex Vivo Assay ProtocolsThe initial biological characterization of a novel compound would necessitate the development of standardized in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) assay protocols. The selection of these assays would be guided by the therapeutic hypothesis for the compound. For benzimidazole (B57391) derivatives, which have a broad activity spectrum, this could include assays for antimicrobial, anticancer, or anti-inflammatory properties.

A typical workflow for developing a standardized protocol involves:

Assay Selection: Choosing relevant and validated assays based on the predicted biological target.

Optimization: Systematically optimizing parameters such as cell density, incubation times, and reagent concentrations to achieve a robust and reproducible assay window.

Validation: Confirming the assay's performance using known positive and negative control compounds.

Implementation of Dose-Response Curve Analysis with Robust Control StrategiesOnce an assay is established, the potency of this compound would be determined by generating a dose-response curve. This involves exposing the biological system (e.g., cancer cells, bacteria) to a range of concentrations of the compound and measuring the biological effect.

Robust control strategies are essential for valid results:

Positive Control: A known active compound to confirm the assay is performing as expected.

Negative Control: An inactive substance to define the baseline response.

Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) to ensure it has no biological effect on its own.

From the dose-response curve, key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) would be calculated.

Validation of Biological Targets and Pathways

Identifying the specific molecular target of a new compound is a critical step in drug discovery. This validation confirms that the compound's biological effect is due to its interaction with the intended target.

Genetic Manipulation Techniques (e.g., siRNA Knockdown, CRISPR-Cas9) for Target Specificity ConfirmationModern genetic techniques are powerful tools for target validation. If a putative target for this compound were identified, its role could be confirmed using methods like:

siRNA Knockdown: Small interfering RNA (siRNA) can be used to temporarily silence the gene that produces the target protein. If the compound loses its efficacy in cells where the target has been knocked down, it provides strong evidence for on-target activity.

CRISPR-Cas9: This gene-editing technology can be used to permanently knock out the gene for the target protein. Similar to siRNA, a loss of compound activity in knockout cells would confirm the target's identity.

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Early assessment of these properties is crucial to determine if a compound has the potential to become a viable drug.

In Vitro Metabolic Stability Assays (e.g., Human Liver Microsome Models)The metabolic stability of a compound provides an early indication of how quickly it will be broken down in the body, which influences its half-life and dosing frequency. A standard method to assess this is the human liver microsome (HLM) assay.

HLMs are vesicles of the endoplasmic reticulum from liver cells and contain high concentrations of drug-metabolizing enzymes, particularly Cytochrome P450s. In this assay, this compound would be incubated with HLMs, and the amount of the parent compound remaining would be measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

The data from such an experiment would be used to calculate the compound's intrinsic clearance and predict its hepatic clearance in vivo.

Data Analysis and Discrepancy Resolution

The analysis of complex pharmacokinetic data generated from preclinical studies requires sophisticated statistical methods to ensure accurate interpretation and to resolve discrepancies that may arise from diverse experimental sources.

Advanced Statistical Methodologies for Complex Biological Data

Traditional non-compartmental analysis (NCA) provides basic pharmacokinetic parameters, but more advanced methodologies are often necessary to analyze complex datasets, especially those from preclinical studies which may be sparse or involve significant variability. iastate.edu

Nonlinear Mixed-Effects (NLME) Modeling , also known as population PK modeling, is a powerful statistical approach for analyzing such data. mathworks.com NLME models account for both fixed effects (population-level parameters) and random effects, which describe the unexplained inter-individual variability. mathworks.comworktribe.com This methodology allows for the pooling of data from multiple preclinical studies, even with sparse sampling, to provide more robust estimates of pharmacokinetic parameters and their variability. iastate.edunih.gov By identifying sources of variability (covariates such as weight or gender), NLME models can lead to a better understanding of a compound's pharmacokinetic profile. nih.gov The use of mixed-effects modeling has been shown to greatly increase the statistical power to detect interactions in preclinical studies compared to simpler analyses. manchester.ac.uk

Physiologically-Based Pharmacokinetic (PBPK) Modeling represents another advanced approach. PBPK models are mechanistic, integrating in vitro data with physiological and anatomical information of the species to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These models consist of compartments representing different organs and tissues connected by blood flow. youtube.com For benzimidazole derivatives like albendazole (B1665689), PBPK modeling has been used to identify formulation-specific parameters that affect oral bioavailability. nih.govresearchgate.net PBPK modeling is particularly useful for in vitro-in vivo extrapolation (IVIVE) and for predicting pharmacokinetics across different species. nih.gov

Application of Meta-Analysis to Synthesize and Interpret Findings from Diverse Academic Sources

Bayesian Meta-Analysis is a particularly powerful approach in this context. nih.gov It uses a hierarchical model that incorporates both the data from individual studies and prior knowledge about the parameters. mundosano.org This method is advantageous as it can formally incorporate uncertainty and is well-suited for combining data from diverse sources, which is common in preclinical research. nih.govrxkinetics.com For example, a Bayesian meta-analysis of pharmacokinetic studies of the benzimidazole drug benznidazole (B1666585) was conducted to improve estimates of its basic pharmacokinetic properties, demonstrating the utility of this approach. nih.gov This methodology can provide more precise estimates of population parameters, which can be crucial for informing the design of subsequent studies. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 6-methyl-2-propan-2-yl-1H-benzimidazole, and what experimental conditions are critical for optimizing yield?

The synthesis of this compound typically involves condensation reactions of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions. For example, Phillips' early work demonstrated that 2-substituted benzimidazoles can be synthesized via cyclization of o-phenylenediamine with ketones in the presence of HCl . Recent protocols (e.g., ) use ethanol/water mixtures with NaOH for Claisen-Schmidt condensations to introduce aryl substituents. Key optimization factors include reaction time (e.g., 6–8 hours), temperature (reflux conditions), and stoichiometric ratios of aldehydes to acetyl-benzimidazole precursors. Purification via recrystallization (aqueous ethanol) and characterization by FT-IR, NMR, and elemental analysis are critical for confirming purity .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the crystal structure of a related compound, 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, was resolved using SHELXL-97 for refinement, with data collected at 296 K and Mo-Kα radiation (λ = 0.71073 Å) . Critical parameters include hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles between the benzimidazole core and substituents. Software like SHELXTL (Bruker AXS) or Olex2 is used for data processing, while Mercury aids in visualizing packing patterns and void spaces .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data between experimental results and computational models?

Discrepancies often arise from disordered solvent molecules or incorrect space group assignments. Advanced refinement in SHELXL allows for the inclusion of constraints (e.g., ISOR, DELU) to model thermal motion anisotropy . Comparative analysis using Mercury's "Packing Similarity" tool can identify deviations in unit cell parameters or intermolecular interactions . For ambiguous cases, high-resolution synchrotron data or twinning correction (via TWIN/BASF commands in SHELXL) may be necessary .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?